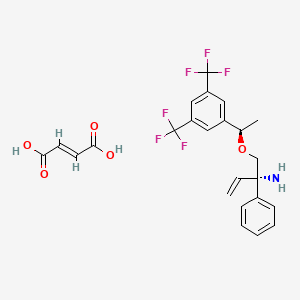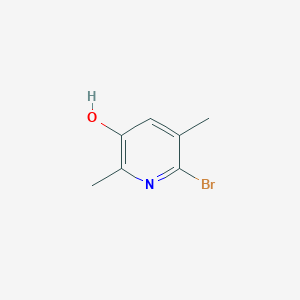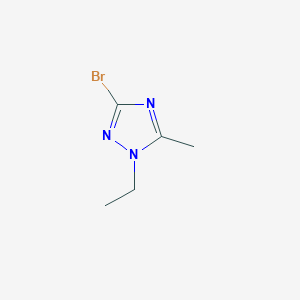
2-Amino-4-bromo-3-chlorophenol
Vue d'ensemble
Description
“2-Amino-4-bromo-3-chlorophenol” is a chemical compound with the empirical formula C6H6BrNO . It is also known as “4-Bromo-2-aminophenol” and "NSC 523846" . The molecular weight of this compound is 188.02 .
Molecular Structure Analysis
The molecular structure of “2-Amino-4-bromo-3-chlorophenol” can be represented by the SMILES string Nc1cc(Br)ccc1O . This indicates that the compound contains an amino group (NH2), a bromine atom, a chlorine atom, and a hydroxyl group (OH) attached to a phenol ring .
Chemical Reactions Analysis
While specific chemical reactions involving “2-Amino-4-bromo-3-chlorophenol” are not available, it’s worth noting that aryl halides like this compound can undergo various types of reactions, including nucleophilic aromatic substitution . For instance, “4-Bromo-3-chlorophenol” is used as a precursor in organic synthesis to prepare “4-(benzyloxy)-l-bromo-2-chlorobenzene” by reaction with benzyl bromide .
Physical And Chemical Properties Analysis
The compound “2-Amino-4-bromo-3-chlorophenol” is a solid at room temperature . It has a melting point range of 130-135 °C .
Applications De Recherche Scientifique
Synthesis and Complexation
Synthesis and Characterization of Metal Complexes The compound 2-Amino-4-bromo-3-chlorophenol and its derivatives have been extensively used in the synthesis of metal complexes. For instance, 2-{(E)-[(4-aminophenyl)imino]methyl}-6-bromo-4-chlorophenol complexes with metals like Co, Ni, Cu, and Zn have been synthesized. The ligand exhibits bidentate behavior, coordinating through phenolic oxygen and azomethine nitrogen atoms. The structures of these complexes are proposed based on physical, spectral, and analytical data, showing tetrahedral geometries in their optimized forms. These compounds are significant for their potential applications in catalysis and material science (Bakirdere et al., 2015).
Molecular Interactions and Properties
Study of Hydrogen Bonding and Crystal Structures Research on hydrogen bonding interactions involving 2-Amino-4-chlorophenol has enhanced our understanding of its role in binding with acidic compounds. Anhydrous and hydrated multicomponent crystals of 2-Amino-4-chlorophenol have been prepared, and their structures were characterized by X-ray diffraction analysis, revealing significant insights into the role of weak and strong hydrogen bonding in crystal packing (Jin & Wang, 2013).
Computational Studies for Structural Analysis Spectroscopic and computational studies of 2-Amino-4-chlorophenol have provided detailed insights into its molecular structure, vibrational patterns, and electronic properties. These studies involve analyzing the shifting frequencies in the vibrational pattern due to substitutions like NH2 and Cl. The calculations extend to electronic properties, such as HOMO and LUMO energies, using time-dependent DFT approach, along with molecular electrostatic potential (MEP) analysis. This level of investigation is critical for understanding the fundamental properties and potential applications of the compound in various scientific fields (Ramalingam et al., 2013).
Applications in Material Science
Modification and Adsorption Properties Functionalization of graphene oxide with derivatives of 2-Amino-4-chlorophenol shows enhanced sorption efficiencies for certain dyes and metals. Characterization experiments confirm the presence of functional groups like sulfydryl and amino, which contribute to the increased adsorption capacities compared to the original graphene oxide. This research opens avenues for the application of 2-Amino-4-chlorophenol derivatives in environmental remediation, particularly in the adsorption of hazardous substances from water (Chen et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
2-amino-4-bromo-3-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFYQMCRZVAVAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-bromo-3-chlorophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4aR,7aS)-1-(cyclopropylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride](/img/structure/B1383857.png)
![1-[(2-Aminoethyl)sulfanyl]ethan-1-one hydrobromide](/img/structure/B1383858.png)
![(4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(phenyl)methanone](/img/structure/B1383859.png)
![1-Bromo-4-fluoro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B1383860.png)


![5-Butyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1383866.png)

![(4aR,7aS)-1-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383869.png)
![7A-Methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride](/img/structure/B1383870.png)

![(4aR,7aS)-1-benzyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383874.png)
![(4aR,7aS)-1-isobutyryloctahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride](/img/structure/B1383876.png)